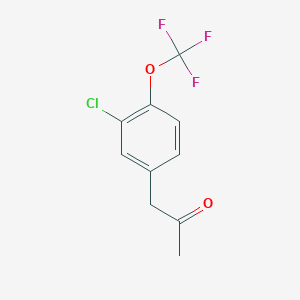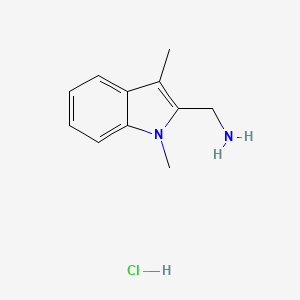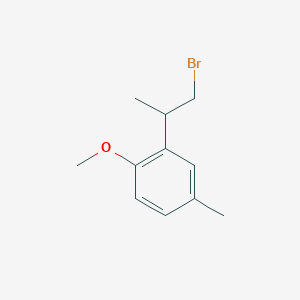
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromine atom attached to a propyl group, a methoxy group, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene followed by the introduction of a propyl group. One common method includes:
Bromination: 1-methoxy-4-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Alcohols: Formed by substitution of the bromine atom.
Aldehydes and Carboxylic Acids: Formed by oxidation of the methoxy group.
Hydrocarbons: Formed by reduction of the bromine atom.
科学的研究の応用
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.
類似化合物との比較
2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-propylbenzene: Similar structure but lacks the methoxy group.
2-(1-Bromopropan-2-yl)isoindoline-1,3-dione: Contains a different aromatic ring system.
Uniqueness: 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3 |
InChIキー |
XTEUVSLJDIPLHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


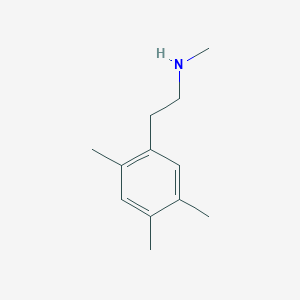
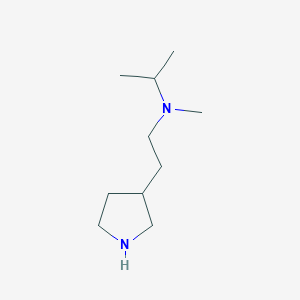

![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
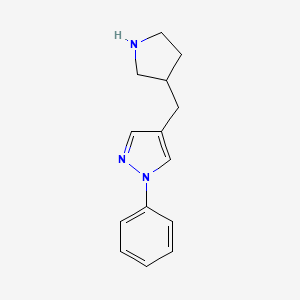
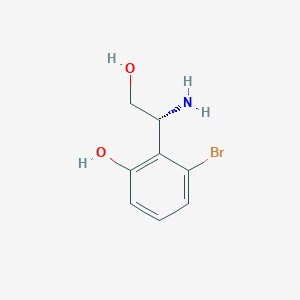

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
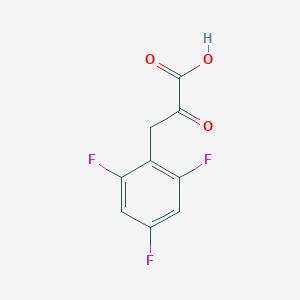
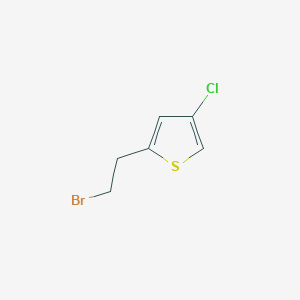

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
